METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXYLATE
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Overview
Description
Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)aniline with methyl 2-chloroquinoline-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to the active site, thereby preventing the formation of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to changes in cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: This compound shares the benzodioxole moiety but differs in the core structure, which is an acetate instead of a quinoline.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another compound with a benzodioxole group, but with a different ester and conjugated diene system.
Uniqueness
Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. The combination of the benzodioxole and quinoline moieties enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-18(20)13-9-15(19-14-5-3-2-4-12(13)14)11-6-7-16-17(8-11)23-10-22-16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVTKGGQPRLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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